Cas no 86-51-1 (2,3-Dimethoxybenzaldehyde)

2,3-Dimethoxybenzaldehyde is a versatile aromatic aldehyde with two methoxy substituents. It exhibits excellent stability and high purity, making it ideal for use in organic synthesis. This compound facilitates various reactions, including nucleophilic addition and ring-closing reactions, due to its reactive aromatic system. Its precise structure and purity ensure reliable performance in research and industrial applications.
2,3-Dimethoxybenzaldehyde structure
2,3-Dimethoxybenzaldehyde structure
Product Name:2,3-Dimethoxybenzaldehyde
CAS No:86-51-1
MF:C9H10O3
MW:166.173902988434
MDL:MFCD00003309
CID:34379
PubChem ID:66581
Update Time:2025-12-22

2,3-Dimethoxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2,3-Dimethoxybenzaldehyde
    • o-veratraldehyde
    • 3,5-Dimethylsalicylic acid
    • 3,5-Dihydroxypropiophenone
    • 4-Diethoxybenzene
    • 2,3-dimethoxtbenzaldehyde
    • 2,3-Dimethoxybenzald
    • 2,3-dimethoxy-benzaldehyde
    • 2,3-dimethoxylbenzaldehyde
    • 2,3-dimethoxyphenylaldehyde
    • 2,3-dimethyoxybenzaldehyde
    • 2-VERATRALDEHYDE
    • 3-DiMethoxybenzaldehyde
    • dimethoxybenzaldehyde
    • Orthoveratraldehyde
    • O-VERATRIC ALDEHYDE
    • o-Veratraldehyde(6CI,7CI,8CI)
    • Benzaldehyde,2,3-dimethoxy-
    • 5,6-Dimethoxybenzaldehyde
    • NSC403661
    • NSC 51953
    • NSC 6314
    • Benzaldehyde, 2,3-dimethoxy-
    • 8ALP3SY00L
    • JIVGSHFYXPRRSZ-UHFFFAOYSA-N
    • Benzaldehyde,3-dimethoxy-
    • PubChem8216
    • Benzaldehyde, dimethoxy-
    • UPCMLD00WStructure66
    • o-Veratraldehyde (8CI)
    • Spectrum2_001964
    • 2,3 dimethoxybenzaldehyde
    • 2,3-Dimethoxy-benzaldehyd
    • 2, 3 dimethoxybenzaldehyde
    • KSC257E1J
    • W-104065
    • UNII-8ALP3SY00L
    • DTXSID80235333
    • NSC 403661
    • VERATRALDEHYDE, O-
    • Z104472922
    • AKOS000118970
    • 2,3-Dimethoxybenzaldehyde-d6
    • SPBio_002087
    • NSC-51953
    • 86-51-1
    • AC-24169
    • MFCD00003309
    • CHEMBL3039102
    • NSC-6314
    • BCP10425
    • SY003539
    • BIDD:ER0646
    • 2,3-Dimethoxybenzaldehyde, 98%
    • AS-11994
    • STK498192
    • HY-41407
    • FT-0601053
    • LS-25014
    • AI3-00141
    • AM20060739
    • EN300-19139
    • BP-11464
    • A841692
    • 2,3-dimethoxybenzaldehyd
    • CCG-39482
    • EINECS 201-677-7
    • s4778
    • D0625
    • BBL008737
    • InChI=1/C9H10O3/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-6H,1-2H
    • NSC-403661
    • 2-Hydroxy-3-methoxybenzaldehyde, methyl ether
    • NSC6314
    • NSC51953
    • F2190-0611
    • SCHEMBL319070
    • Q27270112
    • CS-M3620
    • 2,3-Dimethoxybenzaldehyde (ACI)
    • o-Veratraldehyde (6CI, 7CI, 8CI)
    • NS00039131
    • oVeratraldehyde
    • oVeratraldehyde (8CI)
    • o-Veratraldehyde; 5,6-Dimethoxybenzaldehyde;
    • DB-056932
    • Benzaldehyde, 2,3dimethoxy (9CI)
    • Benzaldehyde, 2,3-dimethoxy-(9CI)
    • DTXCID80157824
    • CHEBI:228697
    • Benzaldehyde, 2,3dimethoxy
    • MDL: MFCD00003309
    • Inchi: 1S/C9H10O3/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-6H,1-2H3
    • InChI Key: JIVGSHFYXPRRSZ-UHFFFAOYSA-N
    • SMILES: O=CC1C(OC)=C(OC)C=CC=1
    • BRN: 908264

Computed Properties

  • Exact Mass: 166.06300
  • Monoisotopic Mass: 166.063
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 35.5
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: White crystals
  • Density: 1.1708 (rough estimate)
  • Melting Point: 52.0 to 55.0 deg-C
  • Boiling Point: 256°C(lit.)
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • Refractive Index: 1.5500 (estimate)
  • Solubility: Solubility in methanol with almost transparency.
  • PSA: 35.53000
  • LogP: 1.51630
  • Sensitiveness: Air Sensitive
  • Solubility: Insoluble in water, soluble in alcohol

2,3-Dimethoxybenzaldehyde Security Information

2,3-Dimethoxybenzaldehyde Customs Data

  • HS CODE:29124900
  • Customs Data:

    China Customs Code:

    2912499000

    Overview:

    2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Appearance of tetraformaldehyde

    Summary:

    2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

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2,3-Dimethoxybenzaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Phosphonium, triphenyl(phenylmethyl)-, chlorate (1:1) Catalysts: Aluminum chloride Solvents: Acetonitrile
Reference
Oxidation of alcohols with benzyltriphenylphosphonium chlorate under non-aqueous conditions
Hajipour, A. R.; et al, Phosphorus, 2001, 176, 1-7

Production Method 2

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Potassium tert-butoxide ,  Tempo ,  Copper bromide (CuBr2) ,  Poly[oxy(dimethylsilylene)], α-[dimethyl[3-[(2-pyridinylmethylene)amino]propyl]s… Solvents: Acetonitrile ,  Water ;  4 h, 25 °C
Reference
Room temperature aerobic oxidation of alcohols using CuBr2 with TEMPO and a tetradentate polymer based pyridyl-imine ligand
Hu, Zhenzhong; et al, Applied Catalysis, 2012, 413, 413-414

Production Method 3

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  rt → 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Probing Persistent Intramolecular C-H···X (X = O, S, Br, Cl, and F) Bonding in Solution Using Benzyl Meldrum's Acid Derivatives
Fillion, Eric; et al, Journal of Organic Chemistry, 2009, 74(3), 1259-1267

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  42 h, 45 °C
Reference
Synthesis and Properties of Bimetallic Hoveyda-Grubbs Metathesis Catalysts
Grudzien, Krzysztof; et al, Organometallics, 2012, 31(9), 3636-3646

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  23 h, 60 °C
Reference
Studies on synthesis of quinonylidene Hoveyda-type complexes
Grudzien, Krzysztof; et al, Applied Organometallic Chemistry, 2015, 29(5), 322-327

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water
Reference
The 2-aminotetralin system as a structural base for new dopamine- and melatonin-receptor agents
Copinga, Swier, 1994, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Boron tribromide Solvents: Dichloromethane
Reference
Synthesis of Potentially Carcinogenic Higher Oxidized Metabolites of Dibenz[a,j]anthracene and Benzo[c]chrysene
Harvey, Ronald G.; et al, Journal of Organic Chemistry, 1998, 63(23), 8118-8124

Production Method 8

Reaction Conditions
1.1 Catalysts: Potassium carbonate ;  rt → 150 °C; 11 h, 150 °C
Reference
Study on green synthesis of O-veratraldehyde
Pan, Shu-gang; et al, Anhui Nongye Kexue, 2009, 37(1), 13-15

Production Method 9

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Iodine Solvents: Toluene ;  10 min, rt
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate ;  4 h, 80 °C
Reference
Palladium-Catalyzed Formylation of Aryl Iodides with HCOOH as CO Source
Sun, Guanglong; et al, Organic Letters, 2017, 19(16), 4235-4238

Production Method 10

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Dipotassium chromate (K2CrO4) Solvents: Water
Reference
The synthesis of 2,3-dimethoxybenzaldehyde (ο-veratraldehyde)
Nagai, Yoshio; et al, Nippon Kagaku Kaishi (1921-47), 1952, , 45-6

Production Method 11

Reaction Conditions
1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-butyl-, (T-4)-chlorotrioxochromate(1-) Catalysts: Aluminum chloride Solvents: Acetonitrile ;  2 h, reflux
Reference
Oxidation of alcohols with 1-butyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromate (BAAOCC) under non-aqueous conditions
Hajipour, Abdol R.; et al, Indian Journal of Chemistry, 2005, (3), 577-580

Production Method 12

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, 60 °C
Reference
New short synthesis of (5)-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-iodobenzamide. Dopamine D2 receptor
Joshua, Alummoottil V.; et al, Synthetic Communications, 2008, 38(3), 434-440

Production Method 13

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Benzene
Reference
A synthesis of the phenolic lipid, 3-[(Z)-pentadec-8-enyl] catechol, (15:1)-urushiol
Tyman, John H. P.; et al, Chemistry and Physics of Lipids, 2002, 120(1-2), 101-108

Production Method 14

Reaction Conditions
Reference
Electron-impact induced loss of C-5 and C-8 substituents in 1,2,3,4-tetrahydroisoquinolines. II: Synthesis of C-8 substituted 1,2,3,4-tetrahydroisoquinolines
Mayer, Klaus K.; et al, Archiv der Pharmazie (Weinheim, 1983, 316(9), 801-12

Production Method 15

Reaction Conditions
1.1 Catalysts: Bismuth triflate Solvents: Dichloromethane ,  Water ;  10 min, rt
Reference
An efficient catalytic deprotection of thioacetals employing bismuth triflate: synthesis of pyrrolo[2,1-c] [1,4] benzodiazepines
Kamal, Ahmed; et al, Tetrahedron Letters, 2003, 44(14), 2857-2860

Production Method 16

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Triethylsilane Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Acetonitrile ;  16 h, rt
Reference
Palladium-catalyzed reductive carbonylation of (hetero)aryl halides and triflates using cobalt carbonyl as CO source
Dogga, Bhushanarao; et al, European Journal of Organic Chemistry, 2021, 2021(2), 309-313

Production Method 17

Reaction Conditions
1.1 Reagents: Potassium acetate ,  Triethylsilane Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ;  12 h, 50 °C
Reference
Room Temperature Carbonylation of (Hetero) Aryl Pentafluorobenzenesulfonates and Triflates using Palladium-Cobalt Bimetallic Catalyst: Dual Role of Cobalt Carbonyl
Joseph, Jayan T.; et al, Advanced Synthesis & Catalysis, 2017, 359(3), 419-425

Production Method 18

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  1 h, 80 °C
Reference
Design, synthesis and evaluation of curcumin-based fluorescent probes to detect Aβ fibrils
Sato, Taki; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(22), 3520-3525

Production Method 19

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane ,  Triethylamine Solvents: Dichloromethane
1.2 Reagents: Diisobutylaluminum hydride
Reference
One pot conversion of carboxylic acids to aldehydes with DIBAL-H
Chandrasekhar, S.; et al, Tetrahedron Letters, 1998, 39(8), 909-910

Production Method 20

Reaction Conditions
Reference
Aliphatic and alicyclic aldehydes: synthesis by reduction or by reduction followed by hydrolysis
Harcken, C., Science of Synthesis, 2007, 25, 65-135

Production Method 21

Reaction Conditions
1.1 Reagents: Dimethyl sulfate ,  Potassium carbonate Solvents: Acetone
Reference
Synthesis of β-(2,3-dihydroxybenzoyl)butyric acid
Wang, Dexin; et al, Huaxue Xuebao, 1986, 44(7), 692-4

Production Method 22

Reaction Conditions
Reference
A new synthesis of anthraquinones using dihydrooxazoles and grignard reagents derived from Mg(anthracene)(THF)3
Nicoletti, Teresa M.; et al, Journal of the Chemical Society, 1990, (1), 133-8

Production Method 23

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Water Solvents: Water
Reference
Stability study and structure determination of degradation products of a new positive inotropic agent, E-6-(3,4-dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone (FR58664), in acidic solution
Kitamura, Satoshi; et al, Iyakuhin Kenkyu, 1990, 21(5), 982-8

2,3-Dimethoxybenzaldehyde Raw materials

2,3-Dimethoxybenzaldehyde Preparation Products

2,3-Dimethoxybenzaldehyde Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:86-51-1)2,3-Dimethoxybenzaldehyde
Order Number:sfd14638
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:36
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:86-51-1)2,3-Dimethoxybenzaldehyde
Order Number:LE16832;LE2374362;LE2557
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:15
Price ($):discuss personally
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2,3-Dimethoxybenzaldehyde Spectrogram

GC-MC EI-B
GC-MC
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

2,3-Dimethoxybenzaldehyde Related Literature

Additional information on 2,3-Dimethoxybenzaldehyde

Introduction to 2,3-Dimethoxybenzaldehyde (CAS No. 86-51-1)

2,3-Dimethoxybenzaldehyde, identified by the chemical abstracts service number 86-51-1, is a significant aromatic aldehyde compound with a molecular formula of C₈H₈O₂. This compound belongs to the class of methoxy-substituted benzaldehydes, which have garnered considerable attention in the fields of organic synthesis, pharmaceutical chemistry, and material science due to their versatile reactivity and structural properties.

The structural motif of 2,3-dimethoxybenzaldehyde consists of a benzene ring substituted with two methoxy groups at the 2 and 3 positions, separated by a formyl group at the 1 position. This arrangement imparts unique electronic and steric characteristics to the molecule, making it a valuable intermediate in synthetic chemistry. The presence of both electron-donating methoxy groups and an electron-withdrawing formyl group creates a balance that influences its reactivity in various chemical transformations.

In recent years, 2,3-dimethoxybenzaldehyde has been extensively studied for its potential applications in pharmaceutical research. Its aromatic structure allows for facile functionalization, enabling the synthesis of more complex molecules. One notable area of research involves its use as a precursor in the development of bioactive compounds. For instance, studies have demonstrated its utility in constructing heterocyclic scaffolds that are prevalent in many pharmacologically active agents.

Moreover, 2,3-dimethoxybenzaldehyde has found applications in the synthesis of natural product analogs. Researchers have leveraged its structural framework to create derivatives with enhanced biological activity. Notably, modifications at the methoxy and aldehyde positions have been explored to modulate interactions with biological targets. This approach has led to the discovery of novel compounds with potential therapeutic value, particularly in the realm of antimicrobial and anti-inflammatory agents.

The compound's reactivity also makes it a valuable tool in polymer chemistry. 2,3-Dimethoxybenzaldehyde can participate in condensation reactions to form polymers with specific properties. These polymers exhibit interesting optical and electronic characteristics, making them suitable for applications in organic electronics and advanced materials. The methoxy groups contribute to solubility and processability, while the aldehyde functionality allows for further cross-linking and network formation.

Recent advancements in computational chemistry have further highlighted the importance of 2,3-dimethoxybenzaldehyde. Molecular modeling studies have provided insights into its interaction with biological receptors, aiding in the rational design of drug candidates. These simulations have helped researchers predict binding affinities and optimize molecular structures for improved efficacy. Such computational approaches are becoming increasingly integral to modern drug discovery pipelines.

Another emerging field where 2,3-dimethoxybenzaldehyde is making strides is in green chemistry initiatives. Efforts to develop sustainable synthetic routes for this compound have led to innovations in catalytic processes and solvent systems. By reducing waste and energy consumption, these methods align with global efforts to promote environmentally friendly chemical practices. The development of greener synthetic pathways not only enhances efficiency but also supports regulatory compliance and corporate social responsibility.

The versatility of 2,3-dimethoxybenzaldehyde extends to its role as a flavoring agent in the food industry. Derivatives derived from this compound contribute unique aromatic profiles to various food products. Its safe profile and established use as a flavoring agent make it a preferred choice for food manufacturers seeking natural-sourced aromas without compromising on quality or safety.

In conclusion,2,3-Dimethoxybenzaldehyde (CAS No. 86-51-1) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features enable diverse chemical transformations, making it indispensable in pharmaceutical synthesis, polymer development, and sustainable chemistry initiatives. As research continues to uncover new possibilities for this molecule,2,3-dimethoxybenzaldehyde is poised to remain at the forefront of chemical innovation.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:86-51-1)2,3-Dimethoxybenzaldehyde
sfd14638
Purity:99.9%
Quantity:200kg
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:86-51-1)2,3-Dimethoxybenzaldehyde
LE16832;LE2374362;LE2557
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
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